3-Azido-2,5-bis(2-methylpropyl)pyrazine
Description
3-Azido-2,5-bis(2-methylpropyl)pyrazine is a pyrazine derivative featuring an azide (-N₃) group at the 3-position and two 2-methylpropyl (isobutyl) groups at positions 2 and 5. The isobutyl substituents enhance lipophilicity and steric bulk, influencing solubility and stability .
Properties
CAS No. |
83505-91-3 |
|---|---|
Molecular Formula |
C12H19N5 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-azido-2,5-bis(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C12H19N5/c1-8(2)5-10-7-14-11(6-9(3)4)12(15-10)16-17-13/h7-9H,5-6H2,1-4H3 |
InChI Key |
VDEUHPLYLVHIHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CN=C(C(=N1)N=[N+]=[N-])CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-2,5-bis(2-methylpropyl)pyrazine typically involves the azidation of a suitable precursor. One common method includes the reaction of 2,5-bis(2-methylpropyl)pyrazine with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the precursor to the azido compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Azido-2,5-bis(2-methylpropyl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Substitution: Various substituted pyrazines.
Reduction: 2,5-bis(2-methylpropyl)pyrazine-3-amine.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
3-Azido-2,5-bis(2-methylpropyl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive molecules.
Mechanism of Action
The mechanism of action of 3-Azido-2,5-bis(2-methylpropyl)pyrazine involves its interaction with molecular targets through its azido group. The azido group can undergo cycloaddition reactions with alkyne or alkene groups, forming stable triazole rings. This reactivity is exploited in various applications, such as click chemistry, where the compound is used to link biomolecules or other substrates .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Differences Among Pyrazine Derivatives
*Inferred formula based on substituent addition.
Key Observations :
- Reactivity : The azide group in the target compound contrasts with methoxy or alkyl groups in analogs. Azides are electron-withdrawing and reactive, enabling applications in bioconjugation (e.g., Huisgen cycloaddition), whereas methoxy groups contribute to aroma stability in peppers .
- Lipophilicity : The two isobutyl groups in this compound enhance lipophilicity (logP ~4.5–5.0 inferred), comparable to 3-methoxy analogs (logP ~3.5–4.0) .
- Molecular Weight : The azide group increases molecular weight (~257 g/mol) compared to methoxy (222 g/mol) or alkyl-substituted analogs (150–166 g/mol).
Stability and Degradation
- Methoxy-Substituted Pyrazines : 2-Methoxy-3-(2-methylpropyl)pyrazine demonstrates relative stability during pepper storage, though concentrations decline over time . Methoxy groups resist hydrolysis but are susceptible to oxidative degradation.
- Azido-Substituted Pyrazine : Azides are thermally sensitive and may decompose under light or heat, releasing nitrogen gas. This instability contrasts with the methoxy analog’s storage resilience .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
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